2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
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Overview
Description
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a chemical compound with the molecular formula C₆H₁₂F₃NO. It is known for its unique structure, which includes a trifluoroethoxy group attached to a propan-1-amine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine typically involves the reaction of 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol with an amine source. The reaction conditions often include the use of a base to facilitate the substitution reaction. The process can be carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol: A closely related compound with a hydroxyl group instead of an amine group.
2-(2,2,2-trifluoroethoxymethyl)oxirane: Another similar compound with an oxirane ring.
Uniqueness
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is unique due to its trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high specificity and reactivity .
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-5(2,3-10)11-4-6(7,8)9/h3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPYFMTVXOILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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